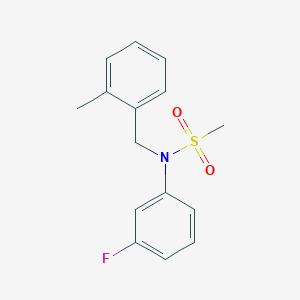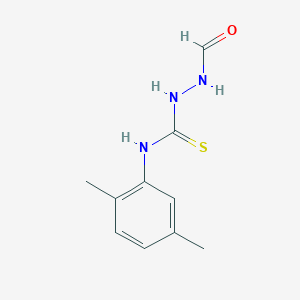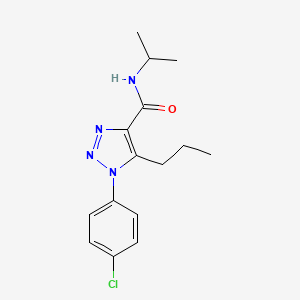![molecular formula C11H15ClN2O3S B4715936 2-[(3-chlorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4715936.png)
2-[(3-chlorophenyl)(methylsulfonyl)amino]butanamide
説明
2-[(3-chlorophenyl)(methylsulfonyl)amino]butanamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that was first approved by the US Food and Drug Administration (FDA) in 1998.
作用機序
2-[(3-chlorophenyl)(methylsulfonyl)amino]butanamide selectively inhibits COX-2, which is an enzyme that is responsible for the production of prostaglandins that mediate inflammation and pain. This compound binds to the active site of COX-2 and prevents the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation, pain, and fever in various animal models and human patients. This compound has also been shown to have anti-angiogenic, anti-proliferative, and pro-apoptotic effects on cancer cells. Furthermore, this compound has been shown to reduce oxidative stress and improve endothelial function in cardiovascular disease patients.
実験室実験の利点と制限
2-[(3-chlorophenyl)(methylsulfonyl)amino]butanamide is a selective COX-2 inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound is relatively safe and well-tolerated in human patients. However, this compound has been associated with an increased risk of cardiovascular events such as heart attack and stroke. Furthermore, this compound may interact with other drugs and cause adverse effects.
将来の方向性
1. Investigating the potential therapeutic applications of 2-[(3-chlorophenyl)(methylsulfonyl)amino]butanamide in other diseases such as diabetes and obesity.
2. Developing new this compound derivatives with improved pharmacological properties and reduced side effects.
3. Investigating the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of this compound.
4. Developing new drug delivery systems for this compound to improve its bioavailability and efficacy.
5. Investigating the potential synergistic effects of this compound with other drugs for the treatment of various diseases.
科学的研究の応用
2-[(3-chlorophenyl)(methylsulfonyl)amino]butanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and cardiovascular disease. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to reduce inflammation and oxidative stress in Alzheimer's disease patients. Furthermore, this compound has been shown to have cardioprotective effects by reducing inflammation and improving endothelial function.
特性
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-3-10(11(13)15)14(18(2,16)17)9-6-4-5-8(12)7-9/h4-7,10H,3H2,1-2H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUWNRPQXQAINL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N(C1=CC(=CC=C1)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-piperidinyl[3-(trifluoromethyl)phenyl]methanone hydrochloride](/img/structure/B4715856.png)

![3-[(4-bromophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzamide](/img/structure/B4715868.png)
![5-benzylidene-2-{4-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-1,3-thiazol-4(5H)-one](/img/structure/B4715869.png)
![4-ethyl 2-methyl 5-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4715873.png)
![1-(methylsulfonyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4715883.png)
![N~1~-[3-(dimethylamino)propyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4715896.png)

![methyl 3-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B4715909.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4715924.png)
![N-(2-chlorobenzyl)-2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4715927.png)
![methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4715944.png)

